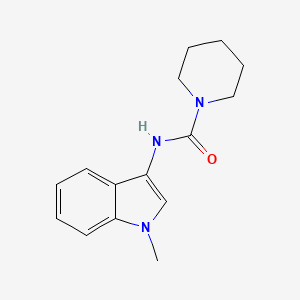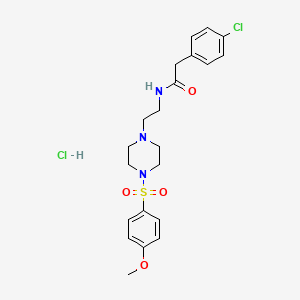![molecular formula C21H22N2O5 B2636793 3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-23-5](/img/structure/B2636793.png)
3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a sophisticated compound that brings together aromatic amide and tetrahydropyrroloquinoline frameworks. This combination offers unique chemical properties and makes it useful for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process involving the formation of intermediates and their subsequent reactions. Generally, these reactions occur under controlled temperatures, solvents, and catalysts to ensure high yield and purity. Industrial Production Methods : Industrial preparation might involve a scaled-up version of laboratory procedures, with optimizations for cost-effectiveness and efficiency. Continuous flow techniques or batch reactors are often employed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction might be performed using hydrogenation or metal hydrides.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, typically using reagents such as alkyl halides or nitrosyl compounds.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, oxygen, or chromium trioxide.
Reduction: : Hydrogen gas, lithium aluminum hydride, sodium borohydride.
Substitution: : Various alkyl or acyl halides, nitrosyl compounds, or halogen carriers.
Major Products: : The reactions usually yield derivatives with modified functional groups, enhancing or altering the compound's properties. For instance, oxidation could convert it into quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It's used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and materials science. Biology : The compound serves as a ligand in biochemical assays, helping to study enzyme interactions and protein functions. Medicine Industry : Utilized in creating materials with specialized properties, like conductive polymers or advanced composites.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors. These interactions can modulate the activity of biochemical pathways, influencing cellular functions and biological processes. The tetrahydropyrroloquinoline structure is particularly known for its role in molecular recognition and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Its unique tetrahydropyrroloquinoline structure distinguishes it from simpler aromatic amides.
Offers a distinct balance of electronic and steric properties, making it highly versatile in chemical reactions.
Similar Compounds
3,4,5-trimethoxybenzoic acid
2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives
Benzamides with varied substituents
There you go—a detailed breakdown of our compound . What about it intrigued you?
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-14(10-17(27-2)20(16)28-3)21(25)22-15-7-12-5-4-6-23-18(24)11-13(8-15)19(12)23/h7-10H,4-6,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRXVHNENCNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2636717.png)
![6-(4-Methoxybenzyl)-3-[methyl(phenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2636721.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)
